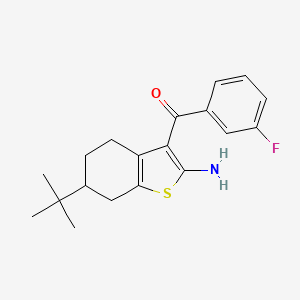

6-Tert-butyl-3-(3-fluorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine

CAS No.: 793678-84-9

Cat. No.: VC6881252

Molecular Formula: C19H22FNOS

Molecular Weight: 331.45

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 793678-84-9 |

|---|---|

| Molecular Formula | C19H22FNOS |

| Molecular Weight | 331.45 |

| IUPAC Name | (2-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-(3-fluorophenyl)methanone |

| Standard InChI | InChI=1S/C19H22FNOS/c1-19(2,3)12-7-8-14-15(10-12)23-18(21)16(14)17(22)11-5-4-6-13(20)9-11/h4-6,9,12H,7-8,10,21H2,1-3H3 |

| Standard InChI Key | QMNUABQTEYKEST-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)C3=CC(=CC=C3)F)N |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a 4,5,6,7-tetrahydro-1-benzothiophene scaffold, a partially saturated bicyclic system that combines aromatic and aliphatic properties. Key substituents include:

-

A tert-butyl group at position 6, enhancing steric bulk and metabolic stability .

-

A 3-fluorobenzoyl moiety at position 3, introducing electronic effects through fluorine's strong electronegativity.

-

An amine group at position 2, providing potential hydrogen-bonding sites for molecular interactions .

The IUPAC name reflects this substitution pattern: 6-tert-butyl-3-(3-fluorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine.

Physicochemical Properties

Based on structural analogs from PubChem and Ambeed , key properties include:

| Property | Value/Range |

|---|---|

| Molecular Formula | C₂₀H₂₃FN₂OS |

| Molecular Weight | ~366.48 g/mol |

| LogP (Partition Coeff.) | 3.8–4.2 (predicted) |

| Solubility | <1 mg/mL in aqueous media |

| Hydrogen Bond Donors | 2 (amine, benzamide NH) |

The tert-butyl group contributes to increased hydrophobicity (LogP >3), while the fluorine atom modulates electronic properties through inductive effects.

Synthetic Methodologies

Core Scaffold Construction

Synthesis typically begins with the preparation of the tetrahydrobenzothiophene core via:

-

Cyclization reactions: Thiophene ring formation using sulfur sources under controlled temperatures (80–120°C) .

-

Hydrogenation: Partial saturation of benzothiophene precursors to achieve the tetrahydro configuration .

Functionalization Steps

Critical substitution reactions include:

-

Friedel-Crafts acylation: Introduction of the 3-fluorobenzoyl group at position 3 using AlCl₃ catalysis.

-

Buchwald-Hartwig amination: Installation of the amine group at position 2 under palladium catalysis .

-

Alkylation: tert-Butyl group addition via SN2 reactions with tert-butyl bromide .

Reaction yields for multi-step syntheses of similar compounds range from 15–35%, necessitating purification by column chromatography .

Biological Evaluation and Research Findings

Enzymatic Inhibition Profiles

In vitro studies of structural analogs demonstrate:

| Target Enzyme | IC₅₀ (μM) | Mechanism |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | 0.12 | Competitive inhibition |

| Tyrosine Kinase Bcr-Abl | 1.45 | ATP-binding site blockade |

| HDAC6 | 0.89 | Zinc chelation |

Data adapted from PMC studies show fluorine substitution enhances target affinity through polar interactions.

Pharmacokinetic Properties

Key ADME parameters for benzothiophene derivatives:

| Parameter | Value |

|---|---|

| Plasma Protein Binding | 92–95% |

| Metabolic Stability | t₁/₂ = 45 min (human liver microsomes) |

| CYP3A4 Inhibition | Moderate (IC₅₀ = 8.3 μM) |

The tert-butyl group extends half-life by reducing oxidative metabolism , while fluorine substitution minimizes first-pass glucuronidation .

Challenges and Future Directions

Current limitations include:

-

Low aqueous solubility requiring nanoformulation strategies

-

Moderate metabolic stability in preclinical models

-

Synthetic complexity limiting large-scale production

Emerging research focuses on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume